molecular formula C11H10N2O B1613138 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde CAS No. 433920-86-6

4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde

Cat. No.: B1613138
CAS No.: 433920-86-6
M. Wt: 186.21 g/mol
InChI Key: REMCWTMSJFZBQE-UHFFFAOYSA-N
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Description

4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C11H10N2O It is a derivative of benzaldehyde where the benzene ring is substituted with a 4-methyl-1H-pyrazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 4-methyl-1H-pyrazole with benzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in a solvent like ethanol at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity and function. The pyrazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methyl-1H-pyrazol-1-yl group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and drug discovery .

Properties

IUPAC Name

4-(4-methylpyrazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-6-12-13(7-9)11-4-2-10(8-14)3-5-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMCWTMSJFZBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627116
Record name 4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433920-86-6
Record name 4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-methylpyrazole (1.98 g, 24.11 mmol) in DMF (8 mL) was added to sodium hydride (60% in oil, 0.97 g, 24.25 mmol) in DMF (6 mL) and the resulting mixture was stirred 2 h at RT. 4-Fluorobenzaldehyde (1.26 g, 7.45 mmol) was added dropwise and the resulting mixture heated to 80° C. for 3 h. The reaction mixture was poured into ice-water and extracted with ethyl acetate. The combined organic layers were washed with water and brine, dried (MgSO4), and concentrated. Purification by chromatography (SiO2, 4:1 hexane/ethyl acetate) followed by recrystallization from hexane yielded the title compound. MS 187 (M+H)+.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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